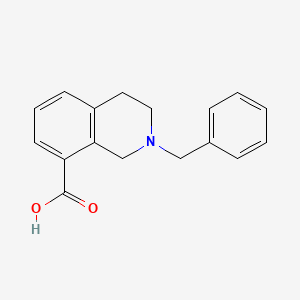

2-Benzyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid

Description

2-Benzyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid (CAS: 1053656-29-3) is a chiral organic compound with the molecular formula C₁₇H₁₇NO₂ and a molecular weight of 267.32 g/mol . Structurally, it features a tetrahydroisoquinoline core substituted with a benzyl group at the 2-position and a carboxylic acid moiety at the 8-position. Key physicochemical properties include a predicted boiling point of 433.3±45.0 °C, density of 1.225 g/cm³, and a pKa of 3.68±0.20, indicating moderate acidity .

Propriétés

IUPAC Name |

2-benzyl-3,4-dihydro-1H-isoquinoline-8-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO2/c19-17(20)15-8-4-7-14-9-10-18(12-16(14)15)11-13-5-2-1-3-6-13/h1-8H,9-12H2,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUQLZRGVJWNFOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1C=CC=C2C(=O)O)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00653338 | |

| Record name | 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00653338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1053656-29-3 | |

| Record name | 1,2,3,4-Tetrahydro-2-(phenylmethyl)-8-isoquinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1053656-29-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00653338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . The resulting dihydroisoquinoline intermediate is then reduced to the desired tetrahydroisoquinoline using reducing agents like sodium borohydride, sodium cyanoborohydride, or catalytic hydrogenation .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Analyse Des Réactions Chimiques

Types of Reactions

2-Benzyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can yield different tetrahydroisoquinoline derivatives.

Substitution: The benzyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) and catalytic hydrogenation are commonly used.

Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under various conditions.

Major Products Formed

The major products formed from these reactions include quinoline derivatives, reduced tetrahydroisoquinoline compounds, and substituted benzyl derivatives .

Applications De Recherche Scientifique

Pharmacological Research

1.1 Neuropharmacological Applications

One of the primary areas of research involving 2-benzyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid is its potential role in treating dopaminergic nerve diseases such as Parkinson's disease. Studies have indicated that derivatives of tetrahydroisoquinoline can be utilized in the development of medications aimed at alleviating symptoms associated with these conditions. For instance, a patent (CN104161758A) outlines the use of tetrahydroisoquinoline-3-carboxylic acid derivatives in preparing medicines specifically for treating dopaminergic nerve diseases, emphasizing their therapeutic potential in Parkinson's disease management .

1.2 Synthesis of Chiral Compounds

The compound serves as a crucial building block for synthesizing optically pure 1,2,3,4-tetrahydroisoquinoline carboxylic acids. A study published in Advanced Synthesis & Catalysis discusses a chemoenzymatic approach to synthesize these compounds using D-amino acid oxidase from Fusarium solani. This method allows for high enantioselectivity and conversion rates exceeding 98%, demonstrating the compound's utility in generating chiral intermediates for pharmaceuticals .

Chemical Synthesis and Industrial Applications

2.1 Synthetic Intermediates

This compound is also explored as an intermediate in the synthesis of various organic compounds. Its structural features enable it to participate in multiple chemical reactions that lead to the formation of complex molecules relevant in medicinal chemistry.

2.2 Research on Derivatives

Research has shown that derivatives of this compound can exhibit significant biological activity. For example, studies have investigated the synthesis and evaluation of various substituted tetrahydroisoquinolines for their potential as anti-cancer agents and neuroprotective agents . The ability to modify the benzyl group or the carboxylic acid moiety allows researchers to tailor the pharmacological properties of these compounds.

Case Studies and Experimental Findings

Mécanisme D'action

The mechanism of action of 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can modulate neurotransmitter systems, inhibit enzyme activity, and interact with cellular receptors, leading to its observed biological effects .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The compound belongs to a class of tetrahydroisoquinoline carboxylic acids. Below is a detailed comparison with structurally and functionally related analogs:

Table 1: Structural and Physicochemical Comparison

Key Points of Differentiation:

Substituent Effects: The benzyl group in the target compound increases steric bulk and lipophilicity compared to simpler analogs like 8-isoquinolinecarboxylic acid . This may enhance binding affinity in hydrophobic environments, such as enzyme active sites. Halogenated analogs (e.g., 6-chloro and 5-fluoro derivatives) exhibit altered electronic properties. The electron-withdrawing Cl or F substituents can modulate reactivity and metabolic stability .

Chirality and Synthetic Utility: The benzyl-substituted compound is explicitly categorized as a chiral chemical, making it valuable for asymmetric synthesis . In contrast, non-chiral analogs (e.g., 8-isoquinolinecarboxylic acid) are less suited for enantioselective applications.

Protective Group Strategies: The Boc-protected derivative (CAS 878798-87-9) serves as a protected intermediate, enabling selective functionalization of the tetrahydroisoquinoline nitrogen .

Solubility and Salt Forms :

- The hydrochloride salt of the 5-fluoro analog (CAS 1989671-40-0) improves aqueous solubility, a critical factor in pharmaceutical formulations . The target compound’s free carboxylic acid group offers pH-dependent solubility but may require derivatization for enhanced bioavailability.

Activité Biologique

2-Benzyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid (CAS Number: 1053656-29-3) is a compound belonging to the isoquinoline family, recognized for its diverse biological activities. This article delves into its biochemical properties, mechanisms of action, and potential therapeutic applications based on various research findings.

Overview of Biological Activities

The biological activities of this compound can be categorized into several key areas:

- Neuroprotective Effects : This compound has been shown to influence neurotransmitter systems and may protect neuronal cells from degeneration.

- Anticancer Properties : It exhibits potential in inhibiting cancer cell proliferation and inducing apoptosis.

- Anti-inflammatory Activity : The compound may modulate inflammatory pathways and reduce the production of pro-inflammatory mediators.

The mechanism of action for this compound involves several biochemical pathways:

- Inhibition of Nitric Oxide Synthase : The compound may bind to the heme iron of nitric oxide synthase (NOS), preventing the conversion of arginine to nitric oxide, which is implicated in various pathophysiological conditions.

- Interaction with Enzymes : It affects enzymes involved in neurotransmitter synthesis and degradation, such as monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT).

- Cell Signaling Modulation : In neuronal cells, this compound influences signaling pathways that regulate gene expression and cellular metabolism.

Neuroprotective Properties

A study demonstrated that derivatives of tetrahydroisoquinoline compounds can protect against neurodegeneration by modulating oxidative stress pathways. The specific effects of this compound on neuronal viability and function were assessed using cell culture models. Results indicated significant neuroprotection against glutamate-induced toxicity.

Anti-inflammatory Effects

Another area of research focused on the anti-inflammatory properties of tetrahydroisoquinoline derivatives. Compounds with similar structures have been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), reducing inflammatory mediator production . This suggests that this compound may possess similar anti-inflammatory capabilities.

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| 1,2,3,4-Tetrahydroisoquinoline | Neuroprotective and anticancer | Basic structure without benzyl substitution |

| 2-Benzyl-1,2,3,4-tetrahydroisoquinoline | Neuroprotective; potential anticancer | Contains a benzyl group enhancing bioactivity |

| 1,2,3,4-Tetrahydro-3-isoquinolinecarboxylic acid | Anticancer activity; apoptosis induction | Carboxylic acid group may enhance solubility |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.